2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one
Overview
Description
The compound “2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another common approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for “this compound” is not specified in the search results.Molecular Structure Analysis
The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Chemical Transformations and Synthetic Pathways
The compound 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one has been studied in various synthetic pathways and chemical transformations. For example, N-Vinylpyrrolidin-2-One serves as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines, highlighting its role in cyclization and enamine or imine formation processes (Sorgi et al., 2003). Similarly, a flexible carbanionic approach has been described for protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines, demonstrating the compound's utility in asymmetric synthesis and highlighting its relevance in creating complex molecular architectures (Tang et al., 2005).
Metabolic Activation and Bioactive Molecule Synthesis
Research has also focused on the metabolic activation of compounds containing the this compound moiety. For instance, studies have explored the metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs with a fluoropyrrolidine moiety, revealing insights into the bioactivation processes and the potential for forming reactive intermediates (Xu et al., 2004). This research is significant for understanding the pharmacokinetics and dynamics of bioactive molecules related to this compound.
Advanced Materials and Corrosion Inhibition
The synthesis and application of novel materials have also been explored using this compound derivatives. For example, amino acid-based imidazolium zwitterions derived from this compound have been investigated as green corrosion inhibitors for mild steel, demonstrating the potential for creating environmentally friendly materials with high efficiency in protecting metals from corrosion (Srivastava et al., 2017).
Biotechnology and Microbial Production
In biotechnological applications, the compound has been implicated in the production of valuable aromatic compounds. For example, metabolic engineering of Escherichia coli for the production of 2-phenylethanol and its acetate from glucose demonstrates the utility of this compound in creating microorganisms capable of synthesizing industrially relevant aromatic compounds through novel biosynthetic pathways (Guo et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(3-aminopyrrolidin-1-yl)-1-phenylethan-1-one, have been found to inhibit cox-2 .
Mode of Action
It can be inferred from the inhibition of cox-2 that this compound may interact with the active site of the enzyme, leading to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the inflammatory response, given its potential inhibition of COX-2 . This could result in a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX-2 . This could result in a decrease in inflammation and pain.
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(8-11)9-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCNFDOQYWDRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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